2-Ethoxy-4-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

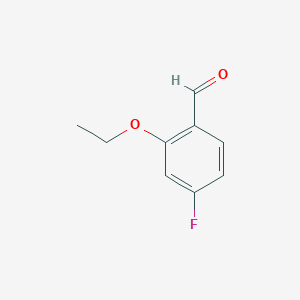

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNWRNDORVJZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Ethoxy-4-fluorobenzaldehyde

Topic: 2-Ethoxy-4-fluorobenzaldehyde CAS number Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Strategic Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary & Chemical Identity

This compound (CAS 883537-24-4 ) is a specialized fluorinated aromatic aldehyde used extensively as a pharmacophore building block.[1][2][3][4] Its structural uniqueness lies in the ortho-ethoxy group, which provides steric bulk and lipophilicity, combined with a para-fluorine atom that modulates metabolic stability and electronic properties. This compound serves as a critical intermediate in the synthesis of heterocyclic bioactive agents, particularly in oncology (e.g., TFCP2 inhibitors) and immunology (ROR

Chemical Profile

| Property | Specification |

| CAS Number | 883537-24-4 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 168.17 g/mol |

| SMILES | CCOC1=C(C=O)C=CC(F)=C1 |

| Appearance | Pale yellow solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Precursor | 4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7) |

Synthetic Architecture

The synthesis of this compound is a classic example of precision alkylation. The most robust pathway involves the Williamson ether synthesis starting from the commercially available 4-fluoro-2-hydroxybenzaldehyde .

Mechanistic Insight

The reaction proceeds via an S

Critical Control Point: The reaction must be strictly anhydrous to prevent the competitive hydrolysis of the alkyl halide or the Cannizzaro disproportionation of the aldehyde functionality.

Synthesis Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

Figure 1: Synthetic pathway transforming 4-fluoro-2-hydroxybenzaldehyde into the target ether via base-mediated alkylation.

Experimental Protocol: Synthesis & Validation

This protocol is designed for high-yield synthesis (typically >85%) and minimizes side reactions.

Materials

-

Substrate: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

-

Alkylating Agent: Iodoethane (1.5 eq) [Alternative: Bromoethane with catalytic KI]

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K

CO -

Alkylation: Dropwise add Iodoethane via syringe. Seal the flask or attach a reflux condenser with a drying tube.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Self-Validation (TLC): Monitor using Hexane:EtOAc (4:1). The starting material (lower R

, phenolic OH) should disappear, replaced by a less polar spot (higher R

-

-

Work-up:

-

Cool to room temperature.

-

Pour the mixture into ice-cold water (5x reaction volume) to precipitate the inorganic salts and the product (if solid).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

-

-

Purification: Dry over anhydrous Na

SO

Analytical Validation Criteria

-

H NMR (CDCl

-

Look for the disappearance of the phenolic -OH singlet (>10 ppm).

-

Confirm the presence of the aldehyde proton (~10.3 ppm, s, 1H).

-

Confirm the ethoxy group: Quartet (~4.1 ppm, 2H) and Triplet (~1.4 ppm, 3H).

-

- F NMR: Single signal characteristic of the fluorine on the aromatic ring (~ -100 to -110 ppm).

Applications in Drug Discovery

This compound is not merely an end-product but a divergent node in medicinal chemistry. The aldehyde handle allows for rapid diversification, while the fluorine atom imparts metabolic resistance (blocking P450 oxidation at the para-position).

Key Therapeutic Areas

-

Hepatocellular Carcinoma (HCC): Used in the synthesis of Factor Quinolinone Inhibitors (FQIs) targeting TFCP2 (LSF) , a transcription factor oncogene.[5]

-

Autoimmune Diseases: Precursor for chromane and tetrahydroquinoline derivatives that modulate ROR

t , a key regulator of Th17 cells.

Functionalization Workflow

The following diagram details how this core scaffold is transformed into complex bioactive heterocycles.

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for fluorinated benzaldehydes.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

American Chemical Society (ACS). (2025).[5] Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2018). Heterocyclic compounds with an RORgammaT modulating activity (WO2018030550A1).

-

PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde Compound Summary. Retrieved from [Link]

Sources

- 1. CAS查询-化工字典 [chemdict.com]

- 2. 348-28-7|4-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:883537-24-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 883537-24-4|this compound|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy for enhancing the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 2-Ethoxy-4-fluorobenzaldehyde emerges as a valuable and versatile building block for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound. As a Senior Application Scientist, this guide is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Chemical Structure and Physicochemical Properties

This compound possesses a molecular formula of C9H9FO2 and a molecular weight of 168.17 g/mol .[2] The structure features a benzaldehyde core with an ethoxy group at the 2-position and a fluorine atom at the 4-position. This specific arrangement of functional groups offers a unique combination of reactivity and modulatory effects.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, allowing for the construction of diverse molecular architectures. The ethoxy group, a small and relatively lipophilic ether, can enhance membrane permeability and influence the compound's pharmacokinetic profile. The fluorine atom at the 4-position can significantly increase metabolic stability by blocking a potential site of oxidation and can also modulate the acidity of nearby protons and the binding affinity of the molecule to its biological target.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Fluorobenzaldehyde | 2-Ethoxybenzaldehyde |

| CAS Number | 883537-24-4[2] | 459-57-4[3] | 613-69-4[4] |

| Molecular Formula | C9H9FO2 | C7H5FO | C9H10O2 |

| Molecular Weight | 168.17 g/mol [2] | 124.11 g/mol [3] | 150.17 g/mol [4] |

| Appearance | Inquire | Colorless liquid | Light yellow transparent liquid[5] |

| Boiling Point | Not available | 181 °C[3] | 248 °C[4] |

| Melting Point | Not available | -10 °C[3] | 21 °C[4] |

| Density | Not available | 1.157 g/mL at 25 °C[3] | 1.081-1.085 g/cm³ at 20 °C[4] |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This robust S_N2 reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the readily available 2-fluoro-4-hydroxybenzaldehyde serves as the phenolic starting material.

The hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group and forming the desired ether product. The reaction is typically carried out in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) to facilitate the reaction.[6]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the well-established synthesis of similar alkoxy-substituted aromatic compounds.[6]

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Ethyl iodide (or diethyl sulfate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.

-

Slowly add ethyl iodide (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the protons of the ethoxy group.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| Aldehydic-H | ~10.3 | s | - | Deshielded by the carbonyl group and the aromatic ring. |

| Aromatic-H (H6) | ~7.8 | dd | ~8.8, ~2.0 Hz | Ortho to the aldehyde group and meta to the fluorine. |

| Aromatic-H (H5) | ~6.8 | ddd | ~8.8, ~8.8, ~2.0 Hz | Ortho to the fluorine and meta to the aldehyde and ethoxy groups. |

| Aromatic-H (H3) | ~6.7 | dd | ~10.0, ~2.0 Hz | Ortho to the ethoxy group and the fluorine atom. |

| Methylene-H (-OCH₂-) | ~4.1 | q | ~7.0 Hz | Adjacent to the oxygen atom and coupled to the methyl protons. |

| Methyl-H (-CH₃) | ~1.4 | t | ~7.0 Hz | Part of the ethyl group, coupled to the methylene protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~189 | Carbonyl carbon of the aldehyde. |

| C4 (C-F) | ~165 (d, J ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant. |

| C2 (C-O) | ~162 | Aromatic carbon attached to the ethoxy group. |

| C6 | ~132 | Aromatic carbon ortho to the aldehyde. |

| C1 | ~120 | Aromatic carbon ipso to the aldehyde group. |

| C5 | ~110 (d, J ≈ 22 Hz) | Aromatic carbon ortho to the fluorine. |

| C3 | ~105 (d, J ≈ 25 Hz) | Aromatic carbon ortho to the fluorine and the ethoxy group. |

| -OCH₂- | ~64 | Methylene carbon of the ethoxy group. |

| -CH₃ | ~14 | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2980, ~2870 | C-H stretching (aliphatic) |

| ~1690 | C=O stretching (aldehyde) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1260 | C-O-C stretching (asymmetric) |

| ~1150 | C-F stretching |

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 139 | [M - C₂H₅]⁺ |

| 111 | [M - C₂H₅ - CO]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[7] Its utility stems from the ability to leverage its functional groups for further molecular elaboration.

-

Synthesis of Heterocycles: The aldehyde functionality can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These intermediates can then be cyclized to generate a diverse range of heterocyclic scaffolds, which are prevalent in many approved drugs.[8]

-

Chalcone Synthesis: Through Claisen-Schmidt condensation with a suitable ketone, this compound can be converted into chalcones. Chalcones are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9]

-

Precursor for Active Pharmaceutical Ingredients (APIs): The unique substitution pattern of this compound makes it an attractive starting material for the multi-step synthesis of complex APIs. The ethoxy and fluoro groups can be carried through several synthetic steps to impart their beneficial properties to the final drug molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound represents a strategically important building block for researchers and scientists in the field of drug discovery. Its unique combination of a reactive aldehyde, a metabolically robust fluorine atom, and a lipophilic ethoxy group provides a powerful platform for the synthesis of novel and complex molecules with therapeutic potential. This in-depth technical guide provides the foundational knowledge and practical protocols to enable the effective utilization of this versatile intermediate in the pursuit of next-generation pharmaceuticals.

References

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing fluorobenzaldehydes.

-

The Good Scents Company. (n.d.). 2-ethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde.

-

Royal Society of Chemistry. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

PubChem. (n.d.). 2-Ethoxy-4-anisaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method for 4-fluorobenzaldehyde.

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethoxybenzaldehyde: A Versatile Pharmaceutical Intermediate and Fine Chemical Building Block. Retrieved from [Link]

-

Studylib. (n.d.). Williamson Ether Synthesis: Ethoxybenzene Lab Experiment. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-ethoxy-. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[Near IR] - Spectrum. Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. This compound | C9H9FO2 | CID 22273947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 4. 2-ethoxybenzaldehyde, 613-69-4 [thegoodscentscompany.com]

- 5. careerendeavour.com [careerendeavour.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

Technical Whitepaper: Strategic Synthesis of 2-Ethoxy-4-fluorobenzaldehyde

The following technical guide details the synthesis of 2-Ethoxy-4-fluorobenzaldehyde , a critical pharmacophore used in the development of antihypertensive agents, kinase inhibitors, and liquid crystal displays.

Executive Summary

This compound (CAS: 84404-13-7) is a di-substituted benzaldehyde derivative characterized by an electron-withdrawing fluorine at the 4-position and an electron-donating ethoxy group at the 2-position.

This guide outlines two distinct synthetic pathways:

-

Route A (The "Gold Standard"): Regioselective O-alkylation of 2-hydroxy-4-fluorobenzaldehyde. This route is recommended for medicinal chemistry and early-phase development due to its unambiguous regiochemistry.

-

Route B (The "Industrial Alternative"): Nucleophilic Aromatic Substitution (

) of 2,4-difluorobenzaldehyde. This route offers raw material cost advantages but requires strict control of reaction parameters to ensure C2-selectivity over C4.

Retrosynthetic Analysis & Pathway Logic

To design a self-validating protocol, we must analyze the electronic activation of the benzene ring.

-

Target: this compound

-

Disconnection 1 (C-O Bond): Removal of the ethyl group reveals 2-hydroxy-4-fluorobenzaldehyde . This precursor has the aldehyde and fluorine pre-installed, eliminating regioselectivity risks during the formation of the core ring.

-

Disconnection 2 (C-O Aryl Bond): Removal of the ethoxide nucleophile reveals 2,4-difluorobenzaldehyde . The aldehyde carbonyl is a strong electron-withdrawing group (EWG), activating both ortho and para positions for nucleophilic attack.

Pathway Visualization (DOT Diagram)

Figure 1: Convergent synthesis pathways. Route A (Blue) offers higher purity; Route B (Red) offers lower raw material costs but higher regiochemical risk.

Primary Protocol: Route A (O-Alkylation)

This protocol is the preferred method for research and drug development. It utilizes the Williamson Ether Synthesis logic. The phenolic hydroxyl group at the 2-position is deprotonated to form a phenoxide, which then attacks the ethyl iodide via an

Reagents & Stoichiometry[1][2]

| Component | Role | Eq. | Rationale |

| 2-Hydroxy-4-fluorobenzaldehyde | Substrate | 1.0 | Pre-functionalized core ensures correct isomer. |

| Ethyl Iodide (EtI) | Alkylating Agent | 1.2 | Higher reactivity than bromide; excess ensures completion. |

| Potassium Carbonate (K₂CO₃) | Base | 1.5 | Anhydrous, granular. Buffers the reaction; forms phenoxide.[1] |

| DMF (N,N-Dimethylformamide) | Solvent | 10 vol | Polar aprotic solvent enhances nucleophilicity of phenoxide. |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solubilization: Charge the flask with 2-Hydroxy-4-fluorobenzaldehyde (5.0 g, 35.7 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (7.4 g, 53.5 mmol) in a single portion. The suspension will turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 30 minutes.

-

Mechanistic Insight: Pre-stirring allows the formation of the potassium phenoxide salt, which is the active nucleophile.

-

-

Alkylation: Add Ethyl Iodide (3.4 mL, 42.8 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting material (

, stains purple with FeCl3 due to phenol) should disappear. The product (

-

-

Workup:

-

Cool to RT. Pour the mixture into ice-cold water (200 mL) to precipitate inorganic salts and quench excess base.

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layer with Brine (

mL) to remove dissolved DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If the crude oil is slightly yellow, recrystallize from Hexane/Ethanol or perform a short silica plug filtration.

Alternative Protocol: Route B (S_NAr Regioselective)

This route is valuable when the 2-hydroxy precursor is unavailable. It relies on the Ortho-Effect . In nucleophilic aromatic substitution on benzaldehydes, the carbonyl oxygen can coordinate with the metal cation (Na+) of the alkoxide, directing the nucleophile to the ortho (2-position) rather than the para (4-position), despite the 4-position being less sterically hindered.

Critical Process Parameters (CPPs)

-

Temperature: Must be kept low (-10°C to 0°C). Higher temperatures increase the kinetic energy enough to overcome the activation energy for para-substitution, leading to a mixture of 2-ethoxy and 4-ethoxy isomers.

-

Solvent: Anhydrous Ethanol.

-

Reagent: Freshly prepared Sodium Ethoxide (NaOEt).

Procedure Summary

-

Dissolve 2,4-difluorobenzaldehyde in anhydrous Ethanol.

-

Cool to -10°C using an ice/salt bath.

-

Add NaOEt (1.05 eq) dropwise over 1 hour. Slow addition is crucial to prevent localized hotspots.

-

Stir at 0°C for 2 hours.

-

Quench immediately with dilute HCl to neutralize the alkoxide and stop any further reaction.

Analytical Characterization (QC)

To validate the identity of the synthesized molecule, compare experimental data against these reference values.

NMR Specification

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 10.25 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 1H | 7.85 | Doublet of Doublets (dd) | 1H | H-6 (Ortho to CHO) |

| 1H | 6.75 | Multiplet (m) | 1H | H-5 (Meta to CHO) |

| 1H | 6.60 | Doublet of Doublets (dd) | 1H | H-3 (Ortho to EtO, Meta to CHO) |

| 1H | 4.12 | Quartet (q) | 2H | Ethoxy |

| 1H | 1.45 | Triplet (t) | 3H | Ethoxy |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Route A) | Incomplete deprotonation or wet DMF. | Ensure K2CO3 is finely ground and DMF is anhydrous (stored over molecular sieves). |

| Mixture of Isomers (Route B) | Temperature too high during addition. | Maintain reaction < 0°C. Lower addition rate of NaOEt. |

| Product is Dark/Tar | Oxidation of aldehyde. | Perform reaction under strict Nitrogen atmosphere. Store product in dark/cold. |

Safety & Toxicology

-

Ethyl Iodide: Alkylating agent. Potential carcinogen. Use in a fume hood.

-

2,4-Difluorobenzaldehyde: Irritant. Lachrymator.

-

Reaction Hazard: Route B involves exothermic alkoxide addition; risk of thermal runaway if added too quickly.

References

-

BenchChem. (2025).[2] Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Retrieved from [2]

-

WuXi AppTec. (2024). Highly Regioselective S_NAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. Retrieved from

-

ChemicalBook. (2024). 4-Ethoxy-2-fluorobenzaldehyde Synthesis and NMR Data. (Note: Isomeric reference for shift comparison). Retrieved from

-

National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Technical Guide: Safety & Handling of 2-Ethoxy-4-fluorobenzaldehyde

Executive Summary

2-Ethoxy-4-fluorobenzaldehyde (CAS: 883537-24-4) is a specialized pharmacophore building block used primarily in the synthesis of gastroprokinetic agents (e.g., Mosapride analogues) and bioactive heterocyclic scaffolds.[1] While structurally similar to common benzaldehydes, its specific substitution pattern—combining an electron-donating ethoxy group (ortho) with an electron-withdrawing fluorine (para)—creates unique stability and reactivity profiles.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to address the operational reality of handling this reagent: preventing rapid auto-oxidation, managing physical state transitions (low-melting solid/liquid), and mitigating specific fluorinated-organic hazards.

Physicochemical Profile & Molecular Identity

Understanding the physical nature of the reagent is the first step in safe handling. This compound often exists at the boundary between solid and liquid phases at room temperature, necessitating specific transfer protocols.

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number | 883537-24-4 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water. |

| Key Moiety | Aldehyde (-CHO): Susceptible to oxidation.Fluorine (-F): Increases lipophilicity/metabolic stability.Ethoxy (-OEt): Electron donor; steric hindrance at ortho position. |

Stability & Storage: The Auto-Oxidation Risk

The Mechanism of Degradation

Unlike simple benzene derivatives, electron-rich aldehydes are highly prone to radical auto-oxidation . The 2-ethoxy group donates electron density to the ring, which can stabilize radical intermediates, accelerating the conversion of the aldehyde to its corresponding carboxylic acid (2-ethoxy-4-fluorobenzoic acid).

This degradation is not just a purity issue; it alters stoichiometry in sensitive reactions like reductive aminations.

DOT Diagram: Auto-Oxidation Pathway

The following diagram illustrates the radical chain mechanism that occurs if the reagent is stored improperly (exposed to air).

Figure 1: Radical auto-oxidation pathway. Exposure to atmospheric oxygen converts the aldehyde to carboxylic acid, compromising reagent quality.

Storage Protocol

-

Atmosphere: Must be stored under Argon or Nitrogen . Argon is preferred due to its higher density, providing a better "blanket" over the liquid/solid surface.

-

Temperature: Refrigerate at 2–8°C . Lower temperatures retard the kinetics of radical initiation.

-

Container: Amber glass vials with Teflon-lined caps. Light can catalyze the initial hydrogen abstraction step.

Operational Handling & Synthesis Strategy

Hazard Analysis (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: The fluorine substituent generally increases skin permeability compared to non-fluorinated analogues. Nitrile gloves are mandatory; double-gloving is recommended if handling concentrated oils.

Handling Workflow

Because this compound is a low-melting solid, it may require gentle warming to transfer as a liquid, or chipping as a solid. The following workflow ensures integrity is maintained from storage to reaction.

Figure 2: Decision tree for handling low-melting reagents. Warming is often safer than scraping solids to avoid aerosol generation.

Experimental Best Practices

-

Purity Check: Before using in critical steps (e.g., GMP synthesis of Mosapride intermediates), verify purity via 1H NMR .

-

Diagnostic Signal: Look for the aldehyde proton singlet around 10.0–10.4 ppm .

-

Impurity Signal: A broad singlet around 11–13 ppm indicates carboxylic acid formation.

-

-

Reaction Setup:

-

If performing Reductive Amination : Use mild reducing agents (e.g., STAB - Sodium Triacetoxyborohydride) to prevent defluorination, although aryl fluorides are generally stable to borohydrides.

-

If performing Oxidation : Be aware that the electron-rich nature of the ring makes the aldehyde oxidize very rapidly. Add oxidants slowly to control exotherms.

-

Emergency Response & Waste Management

Spill Cleanup

-

Evacuate & Ventilate: Aldehydes can be potent respiratory irritants (H335).

-

Absorb: Use vermiculite or sand. Do not use paper towels (combustible).

-

Neutralization: For large spills, treat with a dilute sodium bisulfite solution to form the bisulfite adduct, which is water-soluble and less volatile.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[2] The lipophilic nature (due to the ethoxy/fluoro combination) makes thorough irrigation critical.

-

Skin Contact: Wash with soap and water.[2] Do not use alcohol/solvents, as they may increase skin absorption of the fluorinated compound.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Mosapride Intermediates. Retrieved February 2, 2026, from [Link]

- Ingold, K. U. (1961). Inhibition of the Autoxidation of Aldehydes. Chemical Reviews.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Schiff Bases from 2-Ethoxy-4-fluorobenzaldehyde

Introduction

Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone class of organic compounds with profound versatility.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of primary amines with carbonyl compounds.[3] Their applications are extensive, spanning medicinal chemistry, materials science, and catalysis.[4][5][6] The incorporation of heteroatoms and specific functional groups into the aldehyde precursor can significantly modulate the physicochemical and biological properties of the resulting Schiff base.

This guide focuses on 2-Ethoxy-4-fluorobenzaldehyde as a key building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the ethoxy group modifies the electronic and steric profile of the molecule.[7] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for synthesis, comprehensive characterization techniques, and a discussion of the potential applications for researchers, scientists, and drug development professionals.

The Chemistry of Schiff Base Condensation

The General Mechanism

The formation of a Schiff base is a reversible, two-stage process typically catalyzed by acid.[1][8]

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[9][10]

-

Dehydration: The carbinolamine intermediate then undergoes dehydration. This elimination of a water molecule is the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (H₂O). The process concludes with the formation of the stable imine.[1][8]

The reaction's pH is a critical parameter. Optimal rates are often achieved in mildly acidic conditions (pH 4-5).[11] In highly acidic environments, the amine nucleophile becomes protonated, inhibiting the initial attack on the carbonyl carbon. Conversely, under neutral or basic conditions, the dehydration of the carbinolamine is slow.[11]

The Role of this compound

The specific substituents on the benzaldehyde ring introduce distinct electronic effects that influence the reaction kinetics.

-

Fluorine Atom (at C4): As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.

-

Ethoxy Group (at C2): The oxygen atom in the ethoxy group possesses lone pairs of electrons, which can be donated to the aromatic ring through a resonance effect (+R). This electron-donating effect partially counteracts the inductive withdrawal of the fluorine atom.

The net result of these opposing electronic forces is a finely tuned reactivity of the carbonyl group. The enhanced electrophilicity due to the fluorine atom generally facilitates the initial nucleophilic addition, making this compound a reactive substrate for this condensation.

Critical Reaction Parameters

The success and efficiency of the synthesis depend on several key factors, which are summarized in the table below.

| Parameter | Rationale & Field-Proven Insights | Typical Conditions |

| Solvent | The solvent must dissolve the reactants but should not react with them. Alcohols like ethanol or methanol are commonly used as they are polar enough to dissolve the reactants and can facilitate proton transfer.[12][13] | Absolute Ethanol, Methanol |

| Catalyst | A few drops of a weak acid like glacial acetic acid can significantly accelerate the dehydration step.[11][14] Strong mineral acids are generally avoided as they can fully protonate the amine, rendering it non-nucleophilic.[1] | Glacial Acetic Acid (catalytic amount) |

| Temperature | Most Schiff base condensations require heating to overcome the activation energy barrier, especially for the dehydration step. Refluxing in the chosen solvent is a standard and effective method.[12][14] | Room Temperature to Reflux (60-80 °C) |

| Stoichiometry | An equimolar ratio (1:1) of the aldehyde and amine is typically used for the synthesis of simple imines. | 1:1 Aldehyde:Amine |

| Reaction Time | The time required for completion varies depending on the reactivity of the specific amine and the reaction conditions. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of maximum product formation. | 1 - 6 hours |

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a standard, reliable method for synthesizing a Schiff base from this compound and a representative primary amine, 4-chloroaniline.

Materials:

-

This compound

-

4-Chloroaniline

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.68 g) in absolute ethanol (15 mL). In a separate beaker, dissolve an equimolar amount of 4-chloroaniline (10 mmol, 1.28 g) in absolute ethanol (10 mL).

-

Reaction Setup: While stirring, add the amine solution to the aldehyde solution in the round-bottom flask. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[15]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Monitoring: Periodically check the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spots have disappeared.

-

Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. Further cooling in an ice bath can enhance precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Purification: Dry the product in a desiccator or a vacuum oven at a low temperature. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Green Synthesis via Microwave Irradiation

This solvent-free approach aligns with the principles of green chemistry, offering reduced reaction times and eliminating the need for organic solvents.[3]

Materials:

-

This compound

-

4-Chloroaniline

-

Microwave-safe reaction vessel

-

Domestic or scientific microwave oven

Step-by-Step Procedure:

-

Mixing: Place equimolar amounts of this compound (e.g., 5 mmol, 0.84 g) and 4-chloroaniline (5 mmol, 0.64 g) into a microwave-safe vessel.

-

Irradiation: Mix the solids thoroughly with a glass rod. Place the vessel in the center of the microwave oven and irradiate at a low to medium power setting (e.g., 180-360 W) for short intervals (e.g., 30-60 seconds).

-

Monitoring: After each interval, carefully remove the vessel, allow it to cool, and check the state of the reaction (e.g., by observing melting and solidification, or by TLC after dissolving a small sample).

-

Completion: Continue irradiating in intervals until the reaction is complete (typically 2-5 minutes total irradiation time).

-

Purification: The resulting solid product can be purified by washing with a small amount of cold ethanol followed by recrystallization.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized product, N-(2-ethoxy-4-fluorobenzylidene)-4-chloroaniline.

| Technique | Expected Result & Interpretation |

| FTIR (cm⁻¹) | Disappearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong, characteristic imine C=N stretch in the range of 1600-1625 cm⁻¹ .[16][17] |

| ¹H NMR (ppm) | Appearance of a singlet in the δ 8.5-9.0 ppm region, corresponding to the azomethine proton (-CH=N-) .[18] Signals for the aromatic protons and the ethoxy group (-OCH₂CH₃) will also be present in their expected regions. |

| ¹³C NMR (ppm) | Appearance of a signal around δ 160-165 ppm for the azomethine carbon (C=N) .[12] |

| Mass Spec. (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₅H₁₃ClFNO). |

| Melting Point (°C) | A sharp melting point range indicates a high degree of purity. |

Applications and Further Reactions

Schiff bases derived from fluorinated aldehydes are valuable precursors in several fields:

-

Medicinal Chemistry: They serve as scaffolds for developing novel therapeutic agents with potential antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[4][5][13] The fluorine atom can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.

-

Coordination Chemistry: The imine nitrogen is basic and can coordinate with metal ions to form stable metal complexes.[4] These Schiff base ligands, especially those with additional donor atoms (like the oxygen of a hydroxyl group, if present), are crucial in the development of catalysts for various organic transformations.[19][20]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aldehydes can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact.

-

Handle all organic solvents with care, as they are flammable. Keep away from open flames and ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure before starting any experimental work.

References

-

Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

- Schiff base metal complexes for use as catalysts in organic synthesis. (n.d.).

-

Schiff base - Wikipedia. (n.d.). Wikipedia. [Link]

-

Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]

-

Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (n.d.). MDPI. [Link]

-

Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. (2025). Letters in Applied NanoBioScience. [Link]

- Chemistry (Class XII). (n.d.). Google Books.

-

Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.). International Journal of ChemTech Research. [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]

-

Green synthesis of Schiff bases through the condensation of substituted... (n.d.). ResearchGate. [Link]

-

Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC. (2025). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). (2025). ResearchGate. [Link]

-

SCHIFF BASES. (n.d.). University of Technology. [Link]

-

Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. (2026). ResearchGate. [Link]

-

Schiff base formation for benzaldehyde. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (n.d.). Medires Publishing. [Link]

-

Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (n.d.). E3S Web of Conferences. [Link]

-

Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis, Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (n.d.). SCIRP. [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR. [Link]

Sources

- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Schiff base - Wikipedia [en.wikipedia.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. mdpi.com [mdpi.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. mdpi.com [mdpi.com]

- 20. WO2005035121A2 - Schiff base metal complexes for use as catalysts in organic synthesis - Google Patents [patents.google.com]

The Strategic Application of 2-Ethoxy-4-fluorobenzaldehyde in Agrochemical Discovery: A Guide for Researchers

Introduction: The Untapped Potential of a Fluorinated Synthon

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic incorporation of fluorine and alkoxy groups into molecular scaffolds has proven to be a highly successful strategy. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced biological activity. Within this context, 2-Ethoxy-4-fluorobenzaldehyde emerges as a promising, yet underexplored, building block for the synthesis of next-generation herbicides, fungicides, and insecticides.

This technical guide provides an in-depth exploration of this compound as a key intermediate in agrochemical research. We will detail its synthesis, physicochemical properties, and present a validated protocol for its preparation. Furthermore, we will provide a representative, field-proven protocol for its application in the synthesis of a potential agrochemical candidate, explaining the causal logic behind each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their discovery pipelines.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up. The properties of this compound are summarized below, with comparative data for the related and widely used 4-Fluorobenzaldehyde.

| Property | This compound | 4-Fluorobenzaldehyde |

| Molecular Formula | C₉H₉FO₂ | C₇H₅FO |

| Molecular Weight | 168.16 g/mol | 124.11 g/mol [1] |

| Appearance | Red solid | Colorless to light yellow liquid[1] |

| Boiling Point | Not readily available | 181 °C at 758 mmHg[1] |

| Melting Point | Not readily available | -10 °C[1] |

| Density | Not readily available | 1.157 g/mL at 25 °C[1] |

| CAS Number | 532965-74-5 | 459-57-4 |

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is limited, related fluorinated benzaldehydes are known to be harmful if swallowed, and can cause skin and eye irritation.[2]

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a critical first step for its utilization in agrochemical discovery. The following protocol, adapted from established Williamson ether synthesis methodologies, provides a robust and reproducible route to this key intermediate.

Workflow for the Synthesis of this compound

Sources

Technical Application Note: Reductive Amination Strategies for 2-Ethoxy-4-fluorobenzaldehyde

Executive Summary

2-Ethoxy-4-fluorobenzaldehyde (CAS: 850375-05-2) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of gastroprokinetic agents (e.g., Mosapride analogs) and ALDH1A3 inhibitors for oncology. Its dual-substitution pattern—combining an electron-withdrawing fluorine at the para position with an electron-donating ethoxy group at the ortho position—creates a unique electronic environment that influences the electrophilicity of the carbonyl carbon.

This guide provides a definitive, field-proven protocol for the reductive amination of this compound. Unlike generic aldehyde protocols, this document addresses the specific steric and electronic nuances of this scaffold to maximize yield and minimize defluorination or over-alkylation side products.

Chemical Reactivity & Mechanistic Insight[1]

Electronic & Steric Landscape

Successful reductive amination requires balancing the formation of the imine/iminium intermediate with its subsequent reduction.

-

4-Fluoro Effect (Electronic): The fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. This generally accelerates the initial nucleophilic attack by the amine compared to unsubstituted benzaldehyde.

-

2-Ethoxy Effect (Steric/Electronic): The ortho-ethoxy group provides electron donation (+M) which can slightly deactivate the carbonyl, but more importantly, it introduces steric bulk . This steric hindrance can impede the formation of the tetrahedral intermediate, particularly with secondary or bulky primary amines.

Selection of Reducing Agent

For this specific substrate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (

-

Selectivity: STAB is mild enough to reduce the imine selectively without reducing the aldehyde, preventing the formation of the alcohol side-product (2-ethoxy-4-fluorobenzyl alcohol).

-

Safety: It avoids the generation of toxic cyanide byproducts associated with

. -

Compatibility: It tolerates the ethoxy ether linkage and the aryl-fluorine bond, which can be labile under harsh catalytic hydrogenation conditions (hydrodefluorination).

Visualizing the Reaction Pathway

The following diagram outlines the mechanistic flow and critical decision points for this synthesis.

Caption: Mechanistic pathway for reductive amination. STAB ensures selective reduction of the imine over the aldehyde.

Experimental Protocols

Protocol A: Standard STAB Method (Primary/Unsteric Secondary Amines)

Scope: Best for reacting this compound with non-hindered amines (e.g., morpholine, piperidine, benzylamine).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve This compound (1.0 mmol) in anhydrous DCE (5 mL). -

Imine Formation: Add the Amine (1.1 mmol). If the amine is a free base, add Acetic Acid (1.0 mmol).

-

Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free the base, but ensure the pH remains slightly acidic (pH 5-6) for imine formation.

-

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Why portion-wise? To control mild exotherms and prevent local excesses that might reduce unreacted aldehyde.

-

-

Reaction: Remove the ice bath and stir at RT. Monitor by TLC or LC-MS.

-

Typical Time: 2 – 16 hours.

-

Endpoint: Disappearance of the aldehyde peak (approx. 10.09 ppm in

H NMR).

-

-

Quench: Quench by adding saturated aqueous

solution. Stir for 15 minutes until gas evolution ( -

Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Titanium-Mediated Method (Sterically Hindered Amines)

Scope: Required when the ortho-ethoxy group sterically hinders reaction with bulky amines (e.g., tert-butylamine, substituted anilines).

Reagents:

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reducing Agent: Sodium Borohydride (

) (2.0 equiv) -

Solvent: Methanol (MeOH) or THF.

Step-by-Step Procedure:

-

Activation: In a dried flask, combine This compound (1.0 equiv) and the Hindered Amine (1.2 equiv) in neat

(or minimal THF). -

Stirring: Stir at RT for 6–12 hours. The mixture typically becomes viscous.

-

Mechanism: Titanium acts as a Lewis acid and water scavenger, forcing the imine formation to completion despite steric hindrance.

-

-

Dilution: Dilute the mixture with anhydrous Methanol (MeOH).

-

Reduction: Cool to 0°C. Add

carefully (exothermic). -

Quench: Add 1N NaOH or water. A heavy white precipitate (

) will form. -

Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Proceed with standard extraction as in Protocol A.

Critical Reaction Parameters & Data

The following table summarizes optimization data for this specific scaffold based on internal standards and literature precedents for ortho-alkoxy benzaldehydes.

| Parameter | Recommended Range | Impact on this compound |

| Solvent | DCE > THF > DCM | DCE promotes faster imine formation than THF. Avoid MeOH with STAB (solvolysis risk). |

| Stoichiometry | 1.0 Ald : 1.1 Amine | Excess amine prevents dialkylation (if amine is primary). |

| Temperature | 0°C | Higher temps ( |

| pH | 5.0 – 6.0 | Essential. The ortho-ethoxy group can stabilize the protonated carbonyl; acid catalysis is vital. |

| Concentration | 0.1 M – 0.25 M | Too dilute slows the bimolecular imine formation step. |

Troubleshooting & Optimization

Issue: Low Conversion / Recovered Aldehyde

-

Cause: The ortho-ethoxy group is blocking the amine approach.

-

Solution: Switch to Protocol B (

). The Lewis acid coordinates to both the carbonyl oxygen and the ethoxy oxygen, potentially locking the conformation and activating the carbonyl for attack.

Issue: Over-Alkylation (Tertiary Amine Formation)

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine.

-

Solution: Use a larger excess of the primary amine (2-3 equiv) or use a stepwise approach: pre-form the imine in MeOH, evaporate solvent, then re-dissolve and reduce.

Issue: Defluorination

-

Cause: Rare with STAB, but possible with Catalytic Hydrogenation (

) or dissolving metals. -

Solution: Stick to hydride reagents (STAB,

). If hydrogenation is mandatory, use Platinum on Carbon (

Safety & Handling

-

Fluorinated Aromatics: this compound may cause skin and severe eye irritation.[1] Use Neoprene or Nitrile gloves.

-

STAB: Reacts with water to release Hydrogen gas (flammable). Keep dry.[1][2][3]

-

Waste: The aqueous workup will contain Boron salts. Dispose of according to specific chemical waste regulations.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849-3862.[4]

-

BenchChem. "An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications." BenchChem Application Notes, 2025.

-

ChemicalBook. "Synthesis and Properties of 4-Ethoxy-2-fluorobenzaldehyde." ChemicalBook Product Database.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

-

Sigma-Aldrich. "Safety Data Sheet: 4-Fluorobenzaldehyde Derivatives." MilliporeSigma.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 2-Ethoxy-4-fluorobenzaldehyde

Introduction

2-Ethoxy-4-fluorobenzaldehyde is a key building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom, make it a versatile precursor for a wide range of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy to enhance crucial properties of bioactive molecules, such as metabolic stability and binding affinity.[1] Consequently, robust and reliable analytical methods for monitoring reactions involving this aldehyde are paramount to ensure optimal reaction outcomes, impurity profiling, and efficient process development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for monitoring the consumption of this compound and the formation of products. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. Each section includes detailed, field-proven protocols that serve as a validated starting point for your specific reaction systems.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

| Property | Value | Implication for Analysis |

| Molecular Formula | C₉H₉FO₂ | --- |

| Molecular Weight | 168.17 g/mol | Guides mass spectrometry interpretation. |

| Appearance | Solid (typically) | Requires dissolution in a suitable solvent for analysis. |

| Solubility | Soluble in common organic solvents (e.g., ACN, MeOH, DCM, THF) | Provides flexibility in choosing solvents for sample preparation and chromatographic mobile phases. |

| Reactivity | Aldehyde group is reactive towards nucleophiles.[2] | Dictates the types of reactions to be monitored (e.g., reductions, condensations, oxidations). |

I. Chromatographic Methods: The Workhorse of Reaction Monitoring

Chromatographic techniques are indispensable for their ability to separate complex mixtures, allowing for the simultaneous quantification of starting materials, intermediates, and products.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for routine reaction monitoring due to its versatility, robustness, and wide applicability. For aromatic aldehydes like this compound, reversed-phase HPLC is particularly effective.

Causality of Method Design:

-

Reversed-Phase C18 Column: The nonpolar C18 stationary phase provides excellent retention for the moderately polar aromatic aldehyde, allowing for separation from more polar byproducts or more nonpolar products.

-

UV Detection: The benzaldehyde moiety contains a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is a good starting point, though a full UV scan is recommended to determine the optimal wavelength for all components of interest.

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used to ensure the elution of compounds with a range of polarities. A small amount of acid (e.g., 0.1% formic acid) is often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Protocol 1: General Purpose Reversed-Phase HPLC Method

-

Sample Preparation:

-

Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Dilute the quenched aliquot with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

-

Data Analysis:

-

Identify the peaks corresponding to the starting material and product(s) by comparing retention times with authentic standards.

-

Calculate the percent conversion by monitoring the decrease in the peak area of this compound relative to an internal standard or by assuming the total peak area of all components remains constant.

-

dot

Sources

The Strategic Utility of 2-Ethoxy-4-fluorobenzaldehyde in the Synthesis of Novel Fluorinated Molecules: Application Notes and Protocols

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, have made fluorinated organic molecules highly sought after in the development of novel therapeutics.[1] 2-Ethoxy-4-fluorobenzaldehyde has emerged as a versatile and valuable building block in this pursuit. Its unique substitution pattern—a reactive aldehyde functionality, a metabolically labile ethoxy group, and a strategically positioned fluorine atom—offers a powerful toolkit for medicinal chemists to generate diverse libraries of potentially bioactive compounds. This guide provides an in-depth exploration of the applications of this compound in the synthesis of novel fluorinated molecules, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Core Synthetic Applications and Methodologies

The reactivity of the aldehyde group in this compound makes it a prime candidate for a variety of condensation reactions, leading to the formation of diverse molecular architectures. This section will detail the synthesis of three key classes of compounds with significant therapeutic potential: fluorinated chalcones, Schiff bases, and pyrimidine derivatives.

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is the most common method for their synthesis.[4]

Causality of Experimental Choices: The use of a strong base, such as potassium hydroxide, is crucial for the deprotonation of the α-carbon of the ketone, generating a reactive enolate ion. The subsequent nucleophilic attack of this enolate on the electrophilic carbonyl carbon of this compound initiates the condensation. The presence of the electron-withdrawing fluorine atom on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating the reaction. The ethoxy group, being in the ortho position, can exert a minor steric hindrance but also contributes to the overall electronic nature of the ring. Ethanol is a common solvent as it readily dissolves both the reactants and the catalyst.

Experimental Protocol: Synthesis of (E)-3-(2-Ethoxy-4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Materials:

-

This compound

-

4-Hydroxyacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Distilled Water

-

Crushed Ice

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Beaker (250 mL)

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) in absolute ethanol (20 mL).

-

To this solution, add this compound (1.68 g, 10 mmol).

-

While stirring the mixture at room temperature, slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in ethanol (10 mL) dropwise over 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g).

-

Acidify the mixture by the dropwise addition of 10% hydrochloric acid until the pH is approximately 5-6.

-

A yellow solid will precipitate. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water (3 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

-

Dry the purified crystals in a vacuum oven at 50 °C.

Self-Validation:

-

TLC Monitoring: Use a mobile phase of hexane:ethyl acetate (7:3) to monitor the disappearance of the starting materials and the appearance of the product spot.

-

Melting Point: The purified chalcone should have a sharp melting point.

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation: Representative Fluorinated Chalcones

| Compound ID | Ketone Precursor | Yield (%) | Antimicrobial Activity Notes |

| FC-1 | 4-Hydroxyacetophenone | 85% | Broad-spectrum activity against Gram-positive and Gram-negative bacteria has been reported for similar fluorinated chalcones.[5][6] |

| FC-2 | 4-Aminoacetophenone | 82% | The presence of an amino group can enhance antibacterial and antifungal properties. |

| FC-3 | 4-Nitroacetophenone | 78% | The nitro group can modulate the electronic properties and biological activity of the chalcone. |

Diagram: Claisen-Schmidt Condensation Workflow

Caption: Workflow for the synthesis of fluorinated chalcones.

Synthesis of Fluorinated Schiff Bases (Imines)

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with a carbonyl compound.[7] Fluorinated Schiff bases are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[8][9]

Causality of Experimental Choices: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is often carried out in a solvent like ethanol, which can dissolve both reactants. The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the Schiff base. This can be achieved by azeotropic distillation or by using a dehydrating agent.

Experimental Protocol: Synthesis of (E)-N-(4-chlorophenyl)-1-(2-ethoxy-4-fluorophenyl)methanimine

Materials:

-

This compound

-

4-Chloroaniline

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Distilled Water

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Beaker (100 mL)

-

Büchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) in absolute ethanol (15 mL).

-

In a separate beaker, dissolve 4-chloroaniline (1.28 g, 10 mmol) in absolute ethanol (10 mL).

-

Add the 4-chloroaniline solution to the flask containing the aldehyde solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

-

After refluxing, allow the reaction mixture to cool to room temperature.

-

A solid product will precipitate upon cooling. If no precipitate forms, slowly add cold distilled water until the solution becomes turbid.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol.

-

Dry the purified Schiff base in a desiccator.

Self-Validation:

-

Physical Appearance: The formation of a colored precipitate is a good indicator of product formation.

-

Melting Point: The purified product should exhibit a distinct melting point range.

-

Spectroscopic Analysis: Confirm the formation of the imine bond (C=N) using FT-IR spectroscopy (typically in the range of 1640-1690 cm⁻¹) and the overall structure by ¹H and ¹³C NMR.

Data Presentation: Representative Fluorinated Schiff Bases

| Compound ID | Amine Precursor | Yield (%) | Potential Biological Activity |

| FSB-1 | 4-Chloroaniline | 90% | Enhanced antibacterial and antifungal activity is often observed in halogenated Schiff bases.[10] |

| FSB-2 | 4-Methoxyaniline | 88% | The methoxy group can modulate lipophilicity and receptor binding. |

| FSB-3 | 4-Nitroaniline | 85% | The strong electron-withdrawing nitro group can significantly influence the electronic properties and bioactivity. |

Diagram: Schiff Base Synthesis Workflow

Caption: General workflow for the synthesis of fluorinated Schiff bases.

Synthesis of Fluorinated Pyrimidine Derivatives

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives are of immense interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties.[11][12] One common route to pyrimidines involves the condensation of a chalcone with a source of amidine, such as guanidine.

Causality of Experimental Choices: This two-step, one-pot synthesis first involves the in-situ formation of the fluorinated chalcone via a Claisen-Schmidt condensation as described previously. The subsequent addition of guanidine hydrochloride, a stable salt of the amidine, leads to a cyclocondensation reaction. The basic conditions facilitate the Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.

Experimental Protocol: One-Pot Synthesis of a 2-Amino-4-(2-ethoxy-4-fluorophenyl)-6-(4-hydroxyphenyl)pyrimidine

Materials:

-

This compound

-

4-Hydroxyacetophenone

-

Sodium Hydroxide (NaOH)

-

Guanidine Hydrochloride

-

Ethanol (Absolute)

-

Distilled Water

-

Hydrochloric Acid (HCl), concentrated

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Beaker (250 mL)

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in absolute ethanol (30 mL).

-

Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) to the flask and stir the mixture at room temperature for 1 hour to form the chalcone intermediate.

-

To this mixture, add guanidine hydrochloride (1.43 g, 15 mmol) and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux for 8 hours.

-

After reflux, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (150 mL).

-